Pyrazol-1-ylacetic acid hydrochloride
Description
Pyrazol-1-ylacetic acid is an organic compound with the molecular formula C5H6N2O2 . It is a derivative of pyrazole, which is a five-membered aromatic ring with two nitrogen atoms . The hydrochloride form of this compound is known as Pyrazol-1-ylacetic acid hydrochloride .
Synthesis Analysis
Pyrazole derivatives, including Pyrazol-1-ylacetic acid, can be synthesized from α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine . More recent advances in the synthesis of pyrazole derivatives involve strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .
Molecular Structure Analysis
The molecular structure of Pyrazol-1-ylacetic acid consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The average mass of the molecule is 126.113 Da and the monoisotopic mass is 126.042931 Da .
Chemical Reactions Analysis
Pyrazole-containing compounds, including Pyrazol-1-ylacetic acid, are versatile synthetic intermediates used in preparing various chemicals in biological, physical-chemical, material science, and industrial fields . They can undergo various chemical reactions, including reactions with potassium borohydride to form a class of ligands known as scorpionate .
Future Directions
Pyrazole-containing compounds, including Pyrazol-1-ylacetic acid, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications . Future research may focus on the synthesis of more complex structures and the exploration of their biological and photophysical properties .
properties
IUPAC Name |
2-pyrazol-1-ylacetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c8-5(9)4-7-3-1-2-6-7;/h1-3H,4H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQBNHJQEQETFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazol-1-ylacetic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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